molecular formula C66H99N23O17S2 B12508111 [34-(2-amino-3-methylpentanamido)-7-(3-carbamimidamidopropyl)-4-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-25-(2-carbamoylethyl)-10,13-bis(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-28,31-diisopropyl-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontan-22-yl]acetic acid

[34-(2-amino-3-methylpentanamido)-7-(3-carbamimidamidopropyl)-4-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-25-(2-carbamoylethyl)-10,13-bis(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-28,31-diisopropyl-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontan-22-yl]acetic acid

Cat. No.: B12508111
M. Wt: 1550.8 g/mol
InChI Key: RDTRHBCZFDCUPW-UHFFFAOYSA-N
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Description

The compound “[34-(2-amino-3-methylpentanamido)-7-(3-carbamimidamidopropyl)-4-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-25-(2-carbamoylethyl)-10,13-bis(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-28,31-diisopropyl-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontan-22-yl]acetic acid” is a highly complex organic molecule. This compound features multiple functional groups, including amides, carbamoyls, and imidazoles, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:

    Peptide Coupling Reactions: Using reagents like EDCI or DCC to form amide bonds.

    Protecting Group Strategies: Employing protecting groups to prevent unwanted reactions at specific sites.

    Stepwise Assembly: Sequentially adding amino acids or other building blocks.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, possibly using automated synthesizers to ensure precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Potentially affecting the indole or imidazole rings.

    Reduction: Targeting the amide or carbamoyl groups.

    Substitution: Particularly at the imidazole or indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

This compound’s complex structure makes it valuable in various scientific research applications:

    Chemistry: Studying its reactivity and synthesis.

    Biology: Investigating its interactions with biological molecules.

    Medicine: Exploring its potential as a therapeutic agent.

    Industry: Utilizing its unique properties in material science or catalysis.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Signal Transduction: Modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Other complex peptides with similar functional groups.

    Proteins: Larger biomolecules with related structures.

    Synthetic Polymers: Man-made materials with analogous properties.

Uniqueness

This compound’s uniqueness lies in its specific arrangement of functional groups and its potential for diverse reactivity and applications.

Properties

Molecular Formula

C66H99N23O17S2

Molecular Weight

1550.8 g/mol

IUPAC Name

2-[4-[(1-amino-3-hydroxy-1-oxobutan-2-yl)carbamoyl]-34-[(2-amino-3-methylpentanoyl)amino]-25-(3-amino-3-oxopropyl)-7-[3-(diaminomethylideneamino)propyl]-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-28,31-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid

InChI

InChI=1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74)

InChI Key

RDTRHBCZFDCUPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N

Origin of Product

United States

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